molecular formula C17H14ClN5O3S2 B2635230 N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-54-1

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2635230
CAS No.: 868225-54-1
M. Wt: 435.9
InChI Key: VTPVWJHMYPLXDG-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O3S2 and its molecular weight is 435.9. The purity is usually 95%.
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Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its significant role in biological activity due to its aromatic nature. The presence of a chlorophenyl group and a carboxamide moiety further enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of thiophene carboxamide derivatives, including the compound .

  • Mechanism of Action : Research indicates that these compounds may act as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4). They demonstrate similar polar surface area characteristics and exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance, specific derivatives showed IC50 values of 5.46 µM and 12.58 µM, indicating potent activity against these cells .
  • Cellular Effects : The compounds have been observed to disrupt the formation of cancer cell spheroids, promoting aggregation into globular shapes, which is indicative of altered cellular behavior that can hinder tumor growth .
  • Apoptosis Induction : Notably, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers . This suggests that the compound may also promote programmed cell death in tumor cells, an essential mechanism for effective cancer therapy.

Antiviral Activity

In addition to anticancer properties, some derivatives of thiophene carboxamides have shown promising antiviral activity:

  • HAdV Inhibition : A study on substituted N-(4-amino-2-chlorophenyl) derivatives identified several compounds with potent inhibitory effects against Human Adenovirus (HAdV), achieving selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
  • Mechanistic Insights : Compounds were found to interfere with the HAdV DNA replication process and later stages of the viral life cycle, demonstrating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

Functional Group Effect on Activity
Thiophene RingCritical for interaction with biological targets
Chlorophenyl GroupEnhances lipophilicity and cellular uptake
Carboxamide MoietyIncreases binding affinity to target proteins

These insights suggest that modifications to the compound’s structure could lead to improved efficacy and selectivity.

Case Studies

  • Study on Hep3B Cells : The synthesized thiophene carboxamide derivatives were tested on Hep3B cells, revealing significant cytotoxic effects and alterations in cellular morphology consistent with apoptosis .
  • Antiviral Efficacy : In vivo studies indicated that certain derivatives exhibited low toxicity while maintaining high antiviral potency against HAdV, suggesting a favorable therapeutic window for clinical applications .

Properties

IUPAC Name

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3S2/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPVWJHMYPLXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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